Dihydroetorphine hydrochloride

Analgesic potency ED50 Hot-plate test

Dihydroetorphine hydrochloride (DHE·HCl) is a semi-synthetic opioid of the Bentley oripavine class, characterized by the 6,14-endo-ethano-tetrahydrooripavine core structure derived from thebaine via Diels–Alder cycloaddition. It acts as a potent full agonist at μ-, δ-, and κ-opioid receptors, with its hydrochloride salt (C₂₅H₃₅NO₄·HCl; MW 450.01) specified at ≥97.0% purity on a dried basis per the Chinese Pharmacopoeia, as a white crystalline powder soluble in methanol and slightly soluble in water or ethanol.

Molecular Formula C25H36ClNO4
Molecular Weight 450.016
CAS No. 155536-45-1
Cat. No. B599571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroetorphine hydrochloride
CAS155536-45-1
Molecular FormulaC25H36ClNO4
Molecular Weight450.016
Structural Identifiers
SMILESCCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl
InChIInChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1
InChIKeyXRHDQSKAXOSHGA-DTUSRQQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroetorphine Hydrochloride (CAS 155536-45-1): Ultra-Potent Oripavine Opioid — Procurement Benchmarks Against Morphine, Etorphine, and Fentanyl


Dihydroetorphine hydrochloride (DHE·HCl) is a semi-synthetic opioid of the Bentley oripavine class, characterized by the 6,14-endo-ethano-tetrahydrooripavine core structure derived from thebaine via Diels–Alder cycloaddition [1]. It acts as a potent full agonist at μ-, δ-, and κ-opioid receptors, with its hydrochloride salt (C₂₅H₃₅NO₄·HCl; MW 450.01) specified at ≥97.0% purity on a dried basis per the Chinese Pharmacopoeia, as a white crystalline powder soluble in methanol and slightly soluble in water or ethanol [2]. Developed by K. W. Bentley in the 1960s and approved for human clinical use in China since 1992, DHE is one of the most potent analgesic opioid alkaloids known, exhibiting quantitative potency ratios of 1,000- to over 12,000-fold relative to morphine depending on the assay system, a pharmacologic profile that distinguishes it decisively from all other clinically available opioids [1].

Why Dihydroetorphine Hydrochloride Cannot Be Interchanged with Morphine, Fentanyl, or Etorphine in Research and Clinical Sourcing


Although dihydroetorphine shares the μ-opioid receptor as its primary target with morphine, fentanyl, and etorphine, its quantitative pharmacological fingerprint prohibits simple within-class substitution. DHE binds all three classical opioid receptor subtypes (μ, δ, κ) with sub-nanomolar affinity, whereas morphine is μ-preferential with micromolar affinity at δ- and κ-receptors [1]. In direct comparative studies, DHE demonstrates analgesic potency 6,000–12,000 times that of morphine and approximately 2.7–5.5 times that of etorphine, while simultaneously exhibiting a dissociation between respiratory depression (which plateaus) and antinociception (which does not) — a PK–PD profile not documented for any standard clinical opioid [2]. Furthermore, DHE produces little to no naloxone-precipitated physical dependence under dosing regimens that reliably induce withdrawal with morphine, making it pharmacodynamically non-fungible in experimental paradigms where dependence liability is a critical endpoint [2]. Substituting any alternative opioid for DHE in a research protocol or procurement specification will therefore yield non-comparable potency, non-equivalent receptor occupancy, and fundamentally divergent dependence outcomes.

Quantitative Differentiation Evidence for Dihydroetorphine Hydrochloride: Head-to-Head Data Against Morphine, Etorphine, and Fentanyl


Analgesic Potency: DHE vs. Morphine and Etorphine in Rodent and Rabbit Acute Pain Models

Dihydroetorphine hydrochloride exhibits analgesic potency 6,277 to 11,488 times that of morphine, and 2.7 to 5.5 times that of etorphine, in standardized preclinical pain assays. In the mouse hot-plate test, DHE administered subcutaneously was 6,277-fold more potent than morphine and 5.5-fold more potent than etorphine. In the rabbit K⁺ iontophoresis assay, DHE was 11,488-fold more potent than morphine and 2.7-fold more potent than etorphine [1]. The minimal effective analgesic dose of DHE across species (mice, rats, rabbits, dogs, monkeys) by subcutaneous or intramuscular routes is 0.1–0.5 μg/kg, compared with approximately 1–3 mg/kg for morphine in comparable assays [2]. This nanogram-level dosing requirement necessitates dedicated handling, formulation, and analytical quantification workflows distinct from those for microgram- or milligram-dosed alternatives.

Analgesic potency ED50 Hot-plate test K+ iontophoresis Tail-flick

Opioid Receptor Binding Affinity: DHE Displays Broad Sub-Nanomolar Ki Across μ, δ, and κ Receptors, Unlike Morphine

Using cloned human μ-, δ-, and κ-opioid receptors expressed in Chinese hamster ovary (CHO) cells, dihydroetorphine demonstrated Ki values of 4.5 × 10⁻¹⁰ M (μ), 1.8 × 10⁻⁹ M (δ), and 5.7 × 10⁻¹⁰ M (κ), reflecting high-affinity binding across all three classical opioid receptor subtypes [1]. In contrast, morphine exhibited Ki values of 1.9 × 10⁻⁹ M (μ), 1.4 × 10⁻⁶ M (δ), and 1.3 × 10⁻⁷ M (κ), indicating that morphine is a μ-preferential ligand with 778-fold lower affinity at δ-receptors and 228-fold lower affinity at κ-receptors relative to DHE [1]. The relative affinity ratio of DHE for μ:δ:κ receptors was independently determined as 333:1:1, confirming μ-selectivity while retaining meaningful δ- and κ-receptor engagement at nanomolar concentrations [2]. In the [³H]DHE saturation binding study using rat brain membranes, DHE bound to a single high-affinity site with Kd = 0.19 nM and Bmax = 115 pmol/g protein [3].

Receptor binding Ki Mu-opioid Delta-opioid Kappa-opioid Selectivity ratio

Physical Dependence Liability: DHE Does Not Produce Naloxone-Precipitated Withdrawal Under Regimens That Induce Morphine Dependence

In a direct comparative study in mice, dihydroetorphine at 1, 5, 10, or 20 μg/kg s.c. produced dose-dependent antinociception, with 10 μg/kg DHE being approximately equipotent to 10 mg/kg morphine. Critically, daily administration of DHE at 10, 20, and 100 μg/kg for 6 days did not elicit naloxone-precipitated withdrawal signs (jumping, body weight loss, diarrhea), whereas morphine at dependence-producing doses reliably induced a robust withdrawal syndrome under identical conditions [1]. In an independent study by Huang and Qin (1982) using nalorphine-precipitated withdrawal in mice, the average number of jumping mice after chronic DHE was significantly lower than that after morphine or etorphine [2]. In rhesus monkeys maintained on chronic intermittent escalating doses of DHE for 42 days, challenge with large doses of naloxone or abrupt drug withdrawal produced few withdrawal signs, in contrast to morphine-dependent monkeys [3]. The molecular correlate of this reduced dependence liability was identified by Niwa et al. (1995), who demonstrated that DHE exhibits a significantly smaller DTNB-index (a measure of receptor conformational change linked to adenylyl cyclase inhibition) than etorphine, despite near-identical binding affinities [4].

Physical dependence Withdrawal Naloxone-precipitated Jumping test Safety pharmacology

Anti-Allodynic Potency in Neuropathic Pain: DHE Outperforms Fentanyl, Heroin, and Morphine in the L5/L6 Spinal Nerve Ligation Rat Model

In the L5/L6 spinal nerve ligation rat model of neuropathic pain, intravenous dihydroetorphine was the most potent of four opioids tested for reversing tactile allodynia, with an A₅₀ of 0.2 μg/kg i.v. [1]. Morphine was approximately 7,440 times less potent (A₅₀ ≈ 1.49 mg/kg i.v.), heroin was approximately 163.5 times less potent (A₅₀ ≈ 32.7 μg/kg i.v.), and fentanyl was approximately 6.9 times less potent (A₅₀ ≈ 1.38 μg/kg i.v.) than DHE in producing anti-allodynic effects [1]. All four compounds produced significant anti-allodynic activity, but DHE demonstrated the highest potency, consistent with its receptor binding profile that engages μ-, δ-, and κ-receptors at sub-nanomolar concentrations.

Neuropathic pain Allodynia Spinal nerve ligation Fentanyl Heroin

Respiratory Depression–Analgesia Dissociation: DHE Exhibits a Plateau in Respiratory Depression Not Observed with Classical Mu-Opioid Agonists

In a randomized, controlled pharmacokinetic-pharmacodynamic study in healthy male volunteers, intravenous R-dihydroetorphine (12.5–150 ng/kg infused over 10 min) produced a dose-dependent increase in peak plasma concentrations and analgesia, the latter best described by a linear concentration-effect model with a 50% increase in stimulus intensity at 34 ± 11 pg/mL [1]. By contrast, respiratory depression — measured as isohypercapnic ventilation — was best described by a sigmoid Emax model and reached a plateau at a maximum reduction of 33% of baseline ventilation. The concentration producing 50% of the maximum ventilatory reduction was 17 ± 4 pg/mL [1]. Crucially, over the tested dose range, further dose escalation increased analgesia without a corresponding increase in respiratory depression. This dissociation is not characteristic of morphine, oxycodone, or fentanyl, where respiratory depression typically parallels antinociception across the full dose range [2]. The observed plateau offers an experimentally demonstrated wider therapeutic window for DHE compared with classical μ-agonists, although the study authors caution that extrapolation to higher clinical doses requires further investigation.

Respiratory depression PK-PD modeling Therapeutic window Ventilation Safety margin

Evidence-Backed Research and Industrial Application Scenarios for Dihydroetorphine Hydrochloride (CAS 155536-45-1)


Opioid Receptor Pharmacology: Tool Compound for Multi-Receptor Binding and Functional Selectivity Studies

Dihydroetorphine hydrochloride is uniquely suited as a reference agonist for opioid receptor binding and functional assays requiring simultaneous high-affinity engagement of μ-, δ-, and κ-receptors. Its Ki values of 0.45 nM (μ), 1.8 nM (δ), and 0.57 nM (κ) — combined with μ:δ:κ affinity ratio of 333:1:1 — provide a calibrated multi-receptor activation profile unavailable with morphine (μ-selective, micromolar δ/κ affinity) or fentanyl (μ-selective) [1]. Researchers studying receptor crosstalk, biased signaling, or heterodimerization should source DHE·HCl to the Chinese Pharmacopoeia specification (≥97.0% purity, white crystalline powder, soluble in methanol) to ensure reproducible receptor occupancy across experimental replicates.

Neuropathic Pain Drug Discovery: Positive Control for Allodynia Reversal in Spinal Nerve Injury Models

In the L5/L6 spinal nerve ligation model — a gold-standard preclinical assay for neuropathic pain — DHE demonstrates the highest anti-allodynic potency among clinically relevant opioids (A₅₀ = 0.2 μg/kg i.v.), outperforming fentanyl by 6.9-fold and morphine by 7,440-fold [2]. Drug discovery programs targeting neuropathic pain should procure DHE as the benchmark positive control, as its nanogram-level effective dose range sets a high potency bar for candidate molecules and its differentiated receptor profile may reveal mechanistic insights not captured by μ-selective comparators.

Abuse Liability and Physical Dependence Research: Comparator with Minimal Withdrawal Liability

For investigators studying the neurobiology of opioid dependence or screening candidate analgesics for reduced abuse liability, DHE provides a critical comparator compound that produces potent, mu-opioid receptor-mediated antinociception without naloxone-precipitated physical dependence under dosing regimens (up to 100 μg/kg/day for 6 days in mice) that reliably induce morphine dependence [3]. The DTNB-index biochemical differentiation from etorphine, despite near-identical receptor binding, further supports DHE as a molecular probe for dissociating analgesic efficacy from dependence liability [4]. Protocols requiring a high-potency opioid control that does not confound dependence endpoints should specify DHE·HCl.

Transdermal Opioid Delivery System Development: Reference Compound for Sustained-Release Patch Design

DHE's physicochemical properties — moderate skin permeability from aqueous suspension, threefold flux enhancement from pressure-sensitive adhesive tape formulations, and pharmacokinetic profile enabling sustained plasma concentrations (0.2–0.8 ng/mL) for >8 hours after topical application in hairless rats — support its use as a model compound for transdermal opioid delivery system R&D [5]. The demonstrated ability of a DHE transdermal patch to maintain stable blood levels from 4 to 32 hours post-application in Wistar rats, with a single application sustaining analgesic action for at least 48 hours [5], positions DHE as a technical benchmark for evaluating novel transdermal opioid formulations and patch technologies.

Quote Request

Request a Quote for Dihydroetorphine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.